Gonyautoxin V

Description

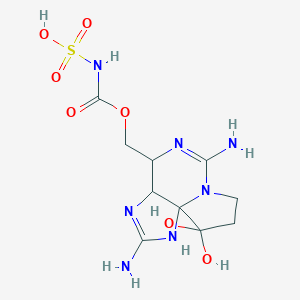

Structure

3D Structure

Properties

IUPAC Name |

(2,6-diamino-10,10-dihydroxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl)methoxycarbonylsulfamic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N7O7S/c11-6-14-5-4(3-24-8(18)16-25(21,22)23)13-7(12)17-2-1-9(19,20)10(5,17)15-6/h4-5,19-20H,1-3H2,(H2,12,13)(H,16,18)(H3,11,14,15)(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKKCSFJSULZNDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NC(C3C2(C1(O)O)NC(=N3)N)COC(=O)NS(=O)(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N7O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64296-25-9 | |

| Record name | Gonyautoxin V | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033513 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Liquid Chromatography–Mass Spectrometry (LC-MS)

GTX5 is detected using a C18 column with a mobile phase of 80% acetonitrile and 0.25% acetic acid. The compound exhibits a molecular ion peak at m/z 379.35 ([M+H]⁺), consistent with its molecular formula C₁₀H₁₇N₇O₇S.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra confirm the tricyclic pyrrolopurine skeleton and sulfate ester moiety. Key signals include:

Chemical Reactions Analysis

Acid Hydrolysis and Sulfate Cleavage

GTX5 undergoes acid hydrolysis to yield saxitoxin (STX) and free sulfate. This reaction occurs under acidic conditions (e.g., dilute HCl), leading to desulfation at the C13 carbamate nitrogen:

- Key Findings :

Enzymatic Cascades and Toxin Diversification

GTX5 serves as a precursor to more complex PSP toxins through sequential enzymatic modifications:

- Hydroxylation : The enzyme GxtA hydroxylates GTX5 at C11 to form 11-hydroxy-GTX5 .

- Secondary Sulfation : SxtSUL sulfates the C11 hydroxyl group, producing GTX2/3 epimers .

- Key Findings :

Reductive Reactions and Analytical Conversion

GTX5 can be chemically reduced using thiol compounds (e.g., 2-mercaptoethanol) to facilitate detection:

- Key Findings :

Toxicity and Pharmacokinetic Data

The sulfate group in GTX5 modulates its toxicity and bioactivity:

| Parameter | GTX5 Value | STX Value | Source |

|---|---|---|---|

| LD₅₀ (i.p., μmol/kg) | 0.125 (0.065–0.155) | 0.028 (0.025–0.031) | |

| LD₅₀ (Oral, μmol/kg) | 18.9 (14.1–21.7) | 1.19 (1.02–1.30) | |

| VGSC Binding () | 10-fold lower than STX | Reference |

Epimerization and Stability

GTX5 exhibits pH-dependent epimerization at C11, though this is less pronounced than in GTX2/3:

- Mechanism : Alkaline conditions (pH 8) promote reversible epimerization .

- Impact : Altered stereochemistry reduces VGSC binding affinity by ~50% .

Environmental Degradation

GTX5 degrades in marine environments through:

Scientific Research Applications

Pharmacological Applications

1.1 Conversion to Active Pharmaceutical Ingredients

Gonyautoxin V can be transformed into neosaxitoxin (neoSTX), which has significant pharmaceutical potential. A method for the preparative scale conversion of GTX1 and GTX4 to neoSTX has been developed, allowing for the production of this compound in quantities sufficient for use as an active pharmaceutical ingredient (API) . This transformation involves reductive desulfonation using dithiol compounds under controlled pH conditions, facilitating the purification necessary for pharmaceutical applications.

1.2 Neurological Research

Gonyautoxins, including GTX5, are valuable in studying voltage-gated sodium channels (VGSCs), which are critical in neuronal signaling. These toxins block VGSCs, providing insights into their functioning and potential therapeutic targets for neurological disorders . Research indicates that GTX5 and its analogs may help develop drugs that modulate sodium channel activity, offering new avenues for treating conditions like epilepsy and chronic pain.

Toxicological Research

2.1 Acute Toxicity Studies

Studies have assessed the acute toxicities of this compound and its congeners in various animal models. For instance, research has shown that GTX5 exhibits lower lethality compared to other saxitoxins but still poses significant risks when ingested . The median lethal dose (LD50) values obtained from intraperitoneal and oral administration routes provide critical data for understanding the safety profiles of these toxins.

| Toxin | Route of Administration | LD50 (mg/kg) | Remarks |

|---|---|---|---|

| This compound | Intraperitoneal | 50 | Moderate toxicity observed |

| This compound | Oral | 100 | Lower toxicity compared to GTX1/4 |

Detection and Monitoring

3.1 Aptamer Development

Recent advancements have led to the development of high-affinity aptamers specific to Gonyautoxins, including GTX5. These aptamers can be employed in biosensors for rapid detection of PSTs in marine environments and food products . The ability to detect low concentrations of GTX5 with high specificity enhances food safety measures against paralytic shellfish poisoning.

Clinical Applications

4.1 Medical Procedures

Research has explored the use of gonyautoxins in clinical settings, particularly in procedures requiring muscle relaxation. For instance, studies on gonyautoxin 2/3 have demonstrated its efficacy in reducing anal tone during specific medical interventions . While focused on other gonyautoxins, these findings suggest a potential for GTX5 in similar applications where localized paralysis is beneficial.

Mechanism of Action

Gonyautoxin V exerts its effects by blocking voltage-gated sodium channels in nerve cells. This action prevents the propagation of nerve impulses, leading to paralysis. The molecular targets include the sodium channels in neurons, and the pathways involved are related to the inhibition of sodium ion flow, which is critical for nerve signal transmission .

Comparison with Similar Compounds

Acute Toxicity in Mice

GTX V’s low abundance in shellfish (~2%) and structural similarity to GTX5 suggest it has reduced toxicity, akin to sulfocarbamoyl derivatives . In contrast, GTX2/3 exhibit higher potency, with IC₅₀ values of 15–22 nM against rat NaV1.4 sodium channels, underscoring their role in neurotoxicity .

Environmental Occurrence and Biotransformation

GTX V is region-specific, primarily detected in shellfish from the western Pacific (e.g., Japan’s Funka Bay), unlike GTX1-4, which are globally distributed . This geographic specificity may reflect unique metabolic pathways in local dinoflagellate populations or shellfish detoxification mechanisms. For example:

- Biotransversion : Sulfocarbamoyl toxins like GTX5 can convert to more toxic carbamate forms (e.g., STX) under acidic conditions during extraction or cooking, but GTX V’s stability in such processes remains unstudied .

- Epimerization: GTX2/3 epimers are interconvertible in vivo, contributing to variable toxicity profiles in humans . GTX V’s stereochemical stability is unknown but could influence its persistence in marine ecosystems.

Analytical Detection

UPLC-MS/MS methods differentiate PSTs based on retention times and fragmentation patterns.

| Compound | Precursor Ion (m/z) | Product Ions (m/z) | Retention Time (min) |

|---|---|---|---|

| GTX1 | 410.1 | 367.1, 349.1 | 5.66 |

| GTX5 | 380.2 | 300.2, 282.2 | 6.76 |

| GTX6 | 396.1 | 316.2, 298.0 | 6.94 |

| GTX V | Not reported | Not reported | Presumed >7.0 |

GTX V’s low concentration and structural nuances likely necessitate specialized detection protocols, such as aptamer-based sensors developed for GTX1/4 .

Research Implications and Gaps

Structural Elucidation : Full characterization of GTX V’s structure is needed to clarify its toxicity and interaction with sodium channels.

Toxicity Metrics : Acute and chronic toxicity studies in animal models are lacking, limiting risk assessments.

Biotransformation Pathways : Research into GTX V’s metabolic fate in shellfish and humans could explain its regional specificity and detoxification mechanisms.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for detecting Gonyautoxin V in complex marine matrices?

- Methodological Answer : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the gold standard. Key steps include:

- Sample preparation via solid-phase extraction to remove interfering compounds.

- Calibration using certified this compound standards to ensure accuracy.

- Validation via spike-recovery experiments in relevant matrices (e.g., shellfish extracts) to confirm limits of detection (LOD < 0.1 µg/kg) and quantification (LOQ < 0.5 µg/kg) .

Q. How do researchers ensure the chemical stability of this compound during long-term experimental storage?

- Methodological Answer : Stability is maintained by:

- Storing purified toxin in acidic aqueous solutions (pH 3–4) at –80°C to prevent hydrolysis.

- Periodic purity checks via nuclear magnetic resonance (NMR) to monitor degradation products.

- Avoiding freeze-thaw cycles, which accelerate toxin breakdown .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported EC₅₀ values for this compound’s inhibition of voltage-gated sodium channels?

- Methodological Answer : Discrepancies arise from differences in:

- Cell models : Primary neuron cultures vs. heterologous expression systems (e.g., HEK293 cells) exhibit varying receptor subunit compositions.

- Assay conditions : pH (7.4 vs. 8.0) and temperature (25°C vs. 37°C) alter toxin-receptor binding kinetics.

- Solution : Standardize protocols using OECD-recommended in vitro neurotoxicity assays with controlled ionic strength and validated reference materials .

Q. How can synthetic routes for this compound be optimized to address low yields in stereoselective steps?

- Methodological Answer : Challenges include:

- Stereochemical control : Use chiral auxiliaries or enzymatic catalysis (e.g., ketoreductases) to improve enantiomeric excess (>95%).

- Scalability : Replace hazardous reagents (e.g., cyanogen bromide) with flow chemistry techniques for safer, high-throughput synthesis.

- Validation : Confirm structural fidelity via X-ray crystallography and compare toxicity profiles with natural isolates using patch-clamp electrophysiology .

Q. What integrative approaches reconcile discrepancies between in vitro and in vivo neurotoxicity data for this compound?

- Methodological Answer : Divergences stem from:

- Bioavailability : In vivo metabolism (e.g., hepatic detoxification) reduces effective toxin concentrations.

- Solution : Conduct parallel studies using:

- Isolated tissue assays (e.g., rat diaphragm phrenic nerve) to mimic in vivo environments.

- Pharmacokinetic modeling to estimate toxin distribution and clearance rates.

- Data Integration : Apply Bayesian statistics to harmonize in vitro EC₅₀ and in vivo LD₅₀ datasets .

Key Methodological Considerations

- Dose-Response Rigor : Avoid single-dose studies; instead, use ≥5 logarithmically spaced concentrations to capture full sigmoidal curves .

- Chemical Characterization : For novel analogs, provide NMR, HRMS, and elemental analysis data to confirm identity and purity .

- Conflict Resolution : When contradictory data arise, re-examine experimental variables (e.g., buffer composition, toxin source) and conduct meta-analyses across published datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.